3-(4-Bromophenyl)-1-methylazetidin-3-ol
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Overview
Description
3-(4-Bromophenyl)-1-methylazetidin-3-ol is a chemical compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-1-methylazetidin-3-ol typically involves the reaction of 4-bromobenzaldehyde with a suitable azetidine precursor. One common method is the condensation of 4-bromobenzaldehyde with 1-methylazetidine-3-ol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-1-methylazetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-Bromophenyl)-1-methylazetidin-3-one.
Reduction: Formation of 3-(4-Phenyl)-1-methylazetidin-3-ol.
Substitution: Formation of 3-(4-Substituted phenyl)-1-methylazetidin-3-ol.
Scientific Research Applications
3-(4-Bromophenyl)-1-methylazetidin-3-ol has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-1-methylazetidin-3-ol involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another bromophenyl-containing compound with different biological activities.
4-Bromophenylacetic acid: A simpler bromophenyl compound used in organic synthesis.
1-(2-(1H-indol-3-yl)ethyl)-3-(4-bromophenyl)thiourea: A compound with potent anti-HIV activity.
Uniqueness
3-(4-Bromophenyl)-1-methylazetidin-3-ol is unique due to its azetidine ring structure, which imparts distinct chemical and biological properties. The combination of the bromophenyl group and the hydroxyl group in a four-membered ring system makes it a versatile compound for various applications .
Properties
Molecular Formula |
C10H12BrNO |
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Molecular Weight |
242.11 g/mol |
IUPAC Name |
3-(4-bromophenyl)-1-methylazetidin-3-ol |
InChI |
InChI=1S/C10H12BrNO/c1-12-6-10(13,7-12)8-2-4-9(11)5-3-8/h2-5,13H,6-7H2,1H3 |
InChI Key |
AZTUNSKFUFMHLL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C1)(C2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
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